5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic derivative featuring a diazinane dione core (1,3-diazinane-4,6-dione) with a sulfanylidene group at position 2 and a methylidene-linked 4-methylthiazol-2-ylamino substituent at position 5 . This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.
Properties
Molecular Formula |
C9H8N4O2S2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16) |
InChI Key |
KYONLRUJXBPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles (e.g., halogens, amines, thiols) .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Core Structural Variations
The diazinane dione scaffold is shared among several analogs, but substituent variations significantly alter properties:
Key Observations :
- Lipophilicity : The 4-methylthiazole substituent increases lipophilicity (logP ~1.8 estimated) compared to the hydrophilic 4-hydroxyphenyl group (logP ~0.5), influencing membrane permeability .
- Biological Interactions : Thialbarbitone () lacks the sulfanylidene group but includes a thioxo moiety, which may reduce electrophilic reactivity while maintaining hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s thiazole group may reduce aqueous solubility compared to the hydroxylphenyl analog but improve organic solvent compatibility .
- Thermal Stability : Thialbarbitone () has a melting point of 144–147°C, while the target compound’s melting point is unreported but likely higher due to aromatic stabilization .
- Biological Activity : highlights the anxiolytic effects of structurally distinct mGlu5 antagonists, suggesting that substituent variations (e.g., thiazole vs. pyridine) can modulate receptor binding .
Biological Activity
The compound 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiazole-derived heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring which is known for its biological relevance. The presence of the thiazole moiety often correlates with significant pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial activities. A study highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens, suggesting that modifications in the thiazole structure can enhance activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 32 |
| Escherichia coli | Significant Inhibition | 16 |
| Candida albicans | Effective Antifungal Activity | 24 |
Enzyme Inhibition
One of the most promising aspects of this compound is its potential as an enzyme inhibitor. In particular, studies have shown that derivatives similar to this compound can act as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. For instance, a related compound demonstrated an IC50 value of 11.2 µM against tyrosinase, indicating strong inhibitory potential compared to standard inhibitors such as kojic acid .
Inhibition Kinetics:
- The compound exhibited mixed-type inhibition.
- Binding studies revealed that it alters the conformation and microenvironment of tyrosinase.
Case Study 1: Tyrosinase Inhibition
A recent study synthesized several thiazole derivatives and evaluated their tyrosinase inhibitory activities. Among them, one derivative showed a significant inhibition ratio exceeding 70%, with further assays confirming its potential for skin-whitening applications due to its ability to inhibit melanogenesis in B16F10 melanoma cells and zebrafish models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, including those structurally related to our compound. Results indicated that certain modifications led to enhanced activity against Pseudomonas aeruginosa and Candida albicans, showcasing the versatility of thiazole-based compounds in developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, and how are intermediates characterized?
The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides and carbonyl-containing precursors. For example, a general method involves refluxing thiosemicarbazide derivatives (e.g., 4-methyl-1,3-thiazol-2-amine) with ketones or aldehydes in a polar aprotic solvent (e.g., DMF) under acidic conditions (e.g., acetic acid) . Key intermediates, such as Schiff bases or hydrazones, are characterized using -NMR, -NMR, and IR spectroscopy to confirm imine (C=N) and thione (C=S) bond formation. Mass spectrometry (HRMS) is critical for verifying molecular weights of intermediates .
Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?
- IR Spectroscopy : Identifies functional groups like C=S (~1200–1050 cm), C=O (~1700 cm), and C=N (~1600 cm) .
- NMR : -NMR detects aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). -NMR confirms carbonyl (δ 170–190 ppm) and thiocarbonyl (δ 180–200 ppm) carbons .
- X-ray Crystallography : Resolves stereochemistry and confirms the Z/E configuration of the methylidene group .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution methods. Activity is quantified via inhibition zones (mm) or minimum inhibitory concentrations (MICs). For example, derivatives with structural similarities have shown MICs of 8–32 µg/mL against Gram-positive bacteria . Cytotoxicity is assessed using mammalian cell lines (e.g., HEK-293) via MTT assays to determine selectivity indices .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
A response surface methodology (RSM) with central composite design (CCD) is recommended. Factors include reaction time (X), temperature (X), and molar ratios (X). Responses like yield (%) and purity (HPLC area%) are modeled using quadratic equations. For instance, a study on analogous diazinane derivatives achieved a 22% yield increase by optimizing X = 6 h, X = 80°C, and X = 1:1.2 . ANOVA validates model significance (p < 0.05), and Pareto charts identify critical factors .
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states and intermediates. For example, the reaction between 4-methylthiazole-2-amine and a diketone precursor proceeds via a keto-enol tautomerization step, with a calculated activation energy of ~25 kcal/mol . Molecular dynamics simulations (e.g., in Gaussian or ORCA) can model solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability (e.g., broth microdilution vs. agar dilution) or strain-specific resistance. For example, a derivative showing MIC = 8 µg/mL in one study (Entry 3a, Table ) but MIC = 32 µg/mL in another may reflect differences in bacterial efflux pump expression. Solutions:
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility.
- Lipid-based Formulations : Nanoemulsions (e.g., 20% Labrafil® + 5% Tween-80) increase oral absorption.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfanylidene moiety to improve membrane permeability .
Methodological Considerations
Q. How are reaction kinetics analyzed for scale-up processes?
Use inline FTIR or HPLC to monitor reactant depletion (e.g., thiosemicarbazide) over time. For a second-order reaction, the rate constant is derived from the equation:
where is the reactant concentration at time . Activation energy () is calculated via the Arrhenius equation using values at 60°C, 80°C, and 100°C .
Q. What analytical techniques quantify degradation products under stressed conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are analyzed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
